molecular formula C9H3Cl5O2 B1625105 Pentachlorophenyl acrylate CAS No. 4513-43-3

Pentachlorophenyl acrylate

Cat. No.: B1625105
CAS No.: 4513-43-3
M. Wt: 320.4 g/mol
InChI Key: KWQJKAHZHOILKK-UHFFFAOYSA-N
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Description

Pentachlorophenyl acrylate is a chemical compound that functions as an active ester, commonly utilized in organic synthesis and polymer science. Inspired by the well-documented reactivity of pentafluorophenyl acrylate , this reagent is designed for efficient polymer-analogous reactions. Its primary research value lies in its application as a versatile building block for the synthesis of multifunctional materials and polymers. The pentachlorophenyl ester group acts as a highly reactive moiety, facilitating conjugation with nucleophiles such as amines to form acrylamide derivatives under mild conditions. This mechanism enables researchers to tailor polymer side chains with specific functional groups, which is crucial for developing advanced materials for pharmaceutical and biomedical applications. The compound is related to other active esters like pentachlorophenyl active esters, which have historical significance in the synthesis of peptides . This compound is supplied For Research Use Only and is strictly intended for use in a laboratory setting by qualified personnel. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

4513-43-3

Molecular Formula

C9H3Cl5O2

Molecular Weight

320.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) prop-2-enoate

InChI

InChI=1S/C9H3Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2

InChI Key

KWQJKAHZHOILKK-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Copolymerization

PCPA is synthesized through the reaction of pentachlorophenol with acrylic acids, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent. This method allows for the introduction of chlorinated groups into the acrylate backbone, enhancing its reactivity and potential applications in polymerization processes. The copolymerization of PCPA with pentaerythritol tetraacrylate (PETA) has been studied extensively, revealing that these chlorinated acrylates can form stable foams suitable for various applications, including inertial confinement fusion (ICF) targets and laser-driven plasma physics experiments .

Table 1: Synthesis Results of PCPA Monomers

MonomerYield (%)Reaction Conditions
PCPA70-78DCC in ethyl acetate

Material Science

PCPA-based materials have been developed for use in foams that are utilized in ICF and laser experiments. The incorporation of chlorine into the foam structure not only enhances mechanical strength but also promotes early gelation, which is critical for maintaining structural integrity during high-energy applications . The ability to produce foams via supercritical carbon dioxide drying offers an environmentally friendly alternative to traditional drying methods, preserving the network structure without compromising the material's properties.

Biocidal Coatings

Research has demonstrated that copolymers containing low concentrations of PCPA exhibit biocidal properties. These coatings have been tested using accelerated growth agar dish methods, showing effectiveness against various microbial strains. This application highlights the potential for PCPA in developing antimicrobial surfaces for medical devices and environmental applications .

Functionalized Polymers

PCPA serves as a precursor for creating functionalized polymer systems through post-polymerization modification techniques. For instance, polymers containing pentafluorophenyl groups can be modified with primary amines to yield materials with tailored functionalities. This versatility allows for the development of stimuli-responsive coatings and bio-functional membranes .

Environmental Applications

The environmental impact of PCPA has been assessed through studies on its degradation and release characteristics when used in coatings. The release of tin compounds from organotin polymers derived from PCPA was evaluated in aqueous media, indicating potential environmental concerns related to leaching .

Case Study 1: Inertial Confinement Fusion Targets

In a study focusing on ICF, PCPA-based foams were synthesized and tested for their performance as targets in high-energy laser experiments. The results indicated that the incorporation of chlorinated acrylates significantly improved the energy deposition uniformity during laser interactions, making them suitable candidates for advanced fusion research .

Case Study 2: Antimicrobial Coatings

A series of experiments were conducted to evaluate the antimicrobial efficacy of PCPA-containing coatings. The biocidal activity was measured against several bacterial strains, demonstrating that even low concentrations of PCPA could effectively inhibit growth, suggesting its potential use in hospital settings to reduce infection rates .

Chemical Reactions Analysis

Key Characterization Data

PropertyValue/DescriptionSource
Melting Point191°C (anhydrous)
IR Absorption Bands1686 cm1^{-1} (C=N stretch)
1H NMR^1 \text{H NMR}δ 5.8–6.4 ppm (acrylate protons)
ES-MSm/z 346.8 ([M+H]+^+)

Copolymerization Reactions

PCPA undergoes radical copolymerization with crosslinkers such as pentaerythritol tetraacrylate (PETRA) to form polymeric foams.

Copolymerization Conditions

ParameterValue/DescriptionSource
InitiatorAIBN (azobisisobutyronitrile)
SolventSupercritical CO2_2
Foam Density0.05–0.15 g/cm3^3
Chlorine DistributionUniform via covalent bonding

The resulting foams exhibit thermal stability up to 250°C and flame-retardant properties due to chlorine content .

Photopolymerization and Radical Initiation

PCPA self-initiates polymerization under UV irradiation (254–308 nm) via homolytic cleavage of C–Cl bonds, generating chlorine and tetrachlorophenyl radicals .

Photolysis Mechanism

PCPAhνCl+C6Cl4Polymer Chains\text{PCPA} \xrightarrow{h\nu} \text{Cl}^\bullet + \text{C}_6\text{Cl}_4^\bullet \xrightarrow{} \text{Polymer Chains}

  • Quantum Yield : 0.12–0.18 for brominated analogs (indicative for PCPA) .

  • Oxygen Sensitivity : Reduced due to chlorine radical stability .

Nucleophilic Substitution Reactions

The pentafluorophenyl ester group in analogous polymers (e.g., polyPFPA) reacts with amines or alcohols, suggesting PCPA may exhibit similar reactivity .

Reactivity Comparison

NucleophileReaction TypeProductConditionsSource
Primary AminesAmidationPolyacrylamidesRoom temperature
AlcoholsTransesterificationPolyacrylate derivativesDMAP/DMF, 60°C

Environmental Degradation

PCPA is susceptible to photolytic and microbial degradation:

  • Photolysis : Sunlight exposure cleaves C–Cl bonds, yielding lower chlorinated phenols and CO2_2 .

  • Microbial Breakdown : Enhanced by high pH and organic matter (half-life: 7–14 days in soil) .

Toxicological Considerations

While PCPA itself lacks direct toxicity data, its precursor (PCP) is classified as a likely human carcinogen . Residual polychlorinated dibenzodioxins (PCDDs) in technical-grade PCP pose additional risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Copolymerization

PCPA’s copolymerization behavior differs significantly from other acrylates. Key comparisons include:

Comonomer Reactivity Ratio (r₁) Reactivity Ratio (r₂) Glass Transition (Tg)
Vinyl Acetate 1.44 0.039 Between PCPA and poly(vinyl acetate)
Ethyl Acrylate 0.21 0.88 Between PCPA and poly(ethyl acrylate)
  • Vinyl Acetate : PCPA is more reactive (r₁ > 1), leading to faster incorporation into copolymers. However, vinyl acetate’s low reactivity (r₂ ≈ 0) limits alternating copolymer formation .
  • Ethyl Acrylate : Ethyl acrylate’s higher reactivity (r₂ = 0.88) results in copolymers with alternating sequences. PCPA’s lower reactivity (r₁ = 0.21) suggests it is less favored in this system .

Chlorine Content and Distribution

PCPA-based foams outperform other chlorination strategies:

Chlorination Method Cl Distribution Foam Integrity Application Suitability
PCPA (Chemical Bonding) Uniform High Laser targets, ICF
Salt Addition + Freeze-Dry Heterogeneous Moderate Limited diagnostic use
Ion-Exchange Resins Surface-localized Low Non-specialized
  • PCPA-derived foams (monomers 5a and 5b) retain ~20% chlorine via covalent bonds, ensuring structural stability. In contrast, monomer 5c exhibits negligible chlorine due to oligomerization and subsequent washing during solvent exchange .

Biocidal Efficacy

While PCPA copolymers retard microbial growth (e.g., Aspergillus sp., Pseudomonas sp.), they lack a zone of inhibition in agar tests. This contrasts with free pentachlorophenol, which migrates into agar and inhibits microbial growth. The covalent bonding of chlorine in PCPA prevents leaching, making it suitable for durable coatings .

Gelation and Structural Stability

  • Gelation Speed: Monomer 5c forms gels fastest but loses chlorine during processing, highlighting a trade-off between reactivity and functionality .
  • Supercritical CO₂ Drying: Eliminates capillary forces, preserving pore structure. Methanol/CO₂ exchange under supercritical conditions (304 K, 7.4 MPa) prevents collapse, unlike conventional drying .

Preparation Methods

Condensation Reaction Using N,N’-Dicyclohexylcarbodiimide (DCC)

The most widely documented method for synthesizing this compound involves a condensation reaction between acrylic acid and pentachlorophenol mediated by N,N’-dicyclohexylcarbodiimide (DCC). This approach, pioneered by Wang et al., achieves yields of 70–78% under mild conditions.

Procedure :

  • Intermediate Formation : DCC reacts with pentachlorophenol in ethyl acetate at 0°C to form a crystalline isourea derivative. Infrared (IR) spectroscopy confirms the disappearance of the carbodiimide group (2118 cm⁻¹) and the emergence of a C=N stretch (1686 cm⁻¹), indicative of intermediate formation.
  • Esterification : The intermediate undergoes nucleophilic attack by acrylic acid, yielding this compound. The reaction proceeds at room temperature, with purification via recrystallization.

Key Data :

  • Yield : 70–78%.
  • Characterization :
    • ¹H NMR : Peaks at δ 6.71 (d), 6.37 (dd), and 6.17 (d) confirm the acrylate backbone.
    • Elemental Analysis : Chlorine content matches theoretical values (19.34 wt% calculated vs. 15.47–15.87 wt% observed).

Advantages :

  • High selectivity with minimal side products.
  • Scalable for industrial applications.

Direct Esterification via Acryloyl Chloride

An alternative route employs acryloyl chloride and pentachlorophenol in the presence of a base, such as triethylamine. While this method is less documented for this compound, analogous syntheses (e.g., pentafluorophenyl acrylate) provide a validated framework.

Procedure :

  • Base Activation : Pentachlorophenol is dissolved in dichloromethane (DCM) and treated with triethylamine at 0°C to deprotonate the phenolic hydroxyl group.
  • Acylation : Acryloyl chloride is added dropwise, forming the acrylate ester via nucleophilic acyl substitution.

Key Data :

  • Yield : ~70% (extrapolated from pentafluorophenyl acrylate synthesis).
  • Purification : Flash chromatography using petroleum ether.

Challenges :

  • Strict temperature control required to prevent polymerization of acryloyl chloride.
  • Necessitates post-reaction acid washing to remove triethylammonium salts.

Precursor Synthesis: Industrial-Scale Production of Pentachlorophenol

Pentachlorophenol, a critical precursor, is synthesized via hydrolysis of hexachlorobenzene under alkaline conditions. The Smith-Livak patent outlines an optimized process using methyl alcohol and sodium hydroxide.

Procedure :

  • Reaction Conditions : Hexachlorobenzene (1 mol) reacts with 2.25–2.75 mol of NaOH in 5–15% methyl alcohol at 130–140°C.
  • Workup : Distillation removes methyl alcohol, followed by aqueous dissolution, acidification, and filtration to isolate pentachlorophenol.

Key Data :

  • Purity : >95% with negligible tar formation.
  • Scalability : Suitable for metric-ton production.

Comparative Analysis of Synthesis Methods

Method Yield Purity Complexity Industrial Viability
DCC-Mediated Condensation 70–78% High Moderate High
Acryloyl Chloride Route ~70% Moderate Low Moderate
Hexachlorobenzene Hydrolysis >95% High High Very High

Insights :

  • The DCC method excels in laboratory settings due to its reproducibility.
  • Industrial applications favor the hexachlorobenzene hydrolysis route for precursor synthesis, despite multi-step complexity.

Structural and Functional Characterization

Spectroscopic Validation

  • IR Spectroscopy : Absence of N=C=N stretches (2118 cm⁻¹) confirms complete conversion to the isourea intermediate.
  • ¹H NMR : Acrylate protons (δ 5.8–6.8 ppm) and aromatic chlorine shifts validate the product.
  • Elemental Analysis : Chlorine distribution in foams (14.98–16.62 wt%) aligns with theoretical models.

Polymerization Behavior

Copolymerization with pentaerythritol tetraacrylate yields crosslinked foams with enhanced mechanical strength. Viscometry reveals gelation times of 0.94–3.92 hours, dependent on monomer structure.

Industrial and Research Applications

High-Strength Polymer Foams

This compound-based foams exhibit superior resistance to shrinking forces, making them ideal for inertial confinement fusion (ICF) targets. Supercritical CO₂ drying ensures uniform pore structure and chlorine distribution.

Q & A

Q. What criteria determine the inclusion of epidemiological data in meta-analyses of occupational exposure?

  • Methodology : Use PRISMA guidelines to screen studies:
  • Inclusion : Cohort studies with individual exposure metrics (e.g., air monitoring), adjusted for confounders (smoking, co-exposures).
  • Exclusion : Aggregate population studies lacking dose-response granularity .

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